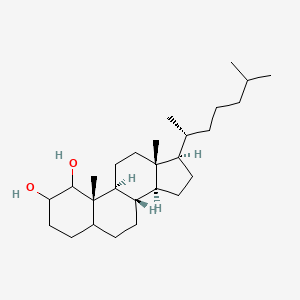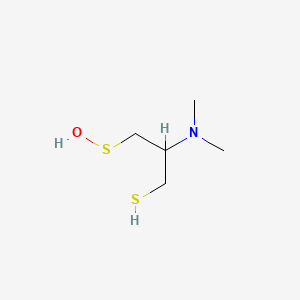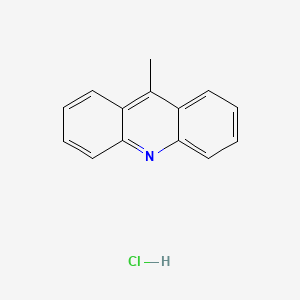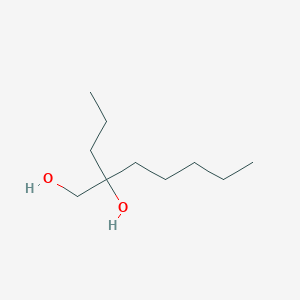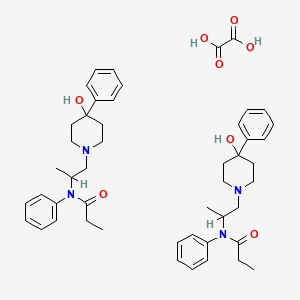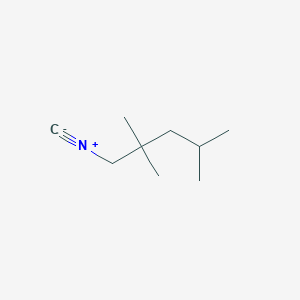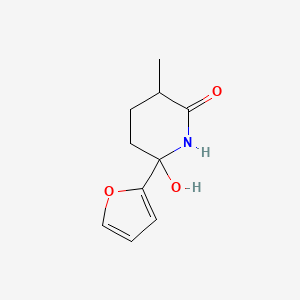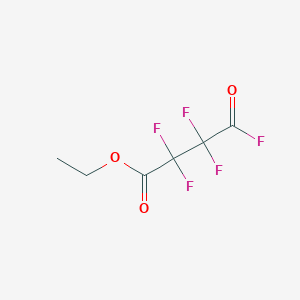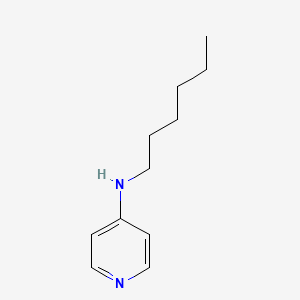
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with ethoxy and propoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce halogen atoms into the benzene ring.
Applications De Recherche Scientifique
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and effects are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2-Dimethyl-1-phenylpropyl)-4-ethoxybenzene
- 1-(2,2-Dimethyl-1-(4-methoxyphenyl)propyl)-4-ethoxybenzene
- 1-(2,2-Dimethyl-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene
Uniqueness
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Propriétés
Numéro CAS |
62897-76-1 |
|---|---|
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1-[2,2-dimethyl-1-(4-propoxyphenyl)propyl]-4-ethoxybenzene |
InChI |
InChI=1S/C22H30O2/c1-6-16-24-20-14-10-18(11-15-20)21(22(3,4)5)17-8-12-19(13-9-17)23-7-2/h8-15,21H,6-7,16H2,1-5H3 |
Clé InChI |
PSMUEUFEKRZZHM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


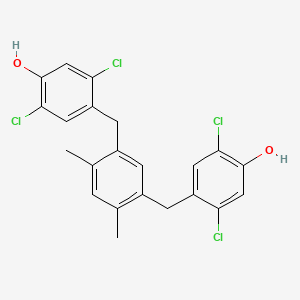

![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
